molecular formula C15H13NO4 B3282145 2-((Phenoxycarbonyl)amino)-2-phenylacetic acid CAS No. 74581-11-6

2-((Phenoxycarbonyl)amino)-2-phenylacetic acid

Cat. No. B3282145
CAS RN: 74581-11-6
M. Wt: 271.27 g/mol
InChI Key: YNJUAHOQNVMQJS-UHFFFAOYSA-N
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Description

2-((Phenoxycarbonyl)amino)-2-phenylacetic acid is a type of N-phenoxycarbonyl amino acid (NPC). NPCs are used as monomers for polypeptide synthesis, offering the unique advantage of excellent monomer stability . This makes them extensively used in the fields of biomedicine and biomaterials .


Synthesis Analysis

The synthesis of NPCs previously required laborious column chromatography or recrystallization techniques, which might have restricted their widespread application. This method is compatible with various amino acids, and the resulting monomers can undergo normal polymerization reactions .


Molecular Structure Analysis

The molecular structure analysis of amino acids like this compound can be performed using various methods such as N-terminal sequencing of each peak followed by amino acid analysis to the use of mass spectroscopy (MS) . The analysis can also involve the use of peptide mapping during development in support of regulatory applications .


Chemical Reactions Analysis

Amino acids undergo reactions characteristic of carboxylic acids and amines. When the carboxyl group of one amino acid molecule reacts with the amino group of the other amino acid molecule, an amide bond is formed, causing the release of a molecule of water (H2O) .


Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids can be analyzed using various methods. These properties can be influenced by interactions with solution components, and can be studied using a volumetric and viscometric approach .

Mechanism of Action

The use of NPCs as monomers for polypeptide synthesis is an advanced method that offers the unique advantage of excellent monomer stability . The NPCs can undergo normal polymerization reactions, facilitating the synthesis of polypeptides .

Safety and Hazards

The safety data sheet for amino acid mixtures, which may include 2-((Phenoxycarbonyl)amino)-2-phenylacetic acid, indicates that this chemical is not considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

The use of NPCs as monomers for polypeptide synthesis is an advanced method that offers the unique advantage of excellent monomer stability . By significantly enhancing the availability of NPC monomers, this method facilitates the synthesis of polypeptides . This could open up new possibilities in the fields of biomedicine and biomaterials .

properties

IUPAC Name

2-(phenoxycarbonylamino)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-14(18)13(11-7-3-1-4-8-11)16-15(19)20-12-9-5-2-6-10-12/h1-10,13H,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJUAHOQNVMQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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